molecular formula C23H14N2O3 B12278114 3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B12278114
M. Wt: 366.4 g/mol
InChI Key: ZROXGUOYLHJMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chromen-2-one core linked to a biphenyl group through an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the biphenyl group: The oxadiazole intermediate is then coupled with a biphenyl derivative using a suitable coupling reagent.

    Formation of the chromen-2-one core: The final step involves the cyclization of the intermediate to form the chromen-2-one core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core.

    Reduction: Reduction reactions can target the oxadiazole ring or the chromen-2-one core.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the oxadiazole or chromen-2-one rings.

Scientific Research Applications

3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
  • 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
  • 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-triazol-2-yl)-2H-chromen-2-one

Uniqueness

The uniqueness of 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H14N2O3

Molecular Weight

366.4 g/mol

IUPAC Name

3-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C23H14N2O3/c26-23-19(14-18-8-4-5-9-20(18)27-23)22-25-24-21(28-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H

InChI Key

ZROXGUOYLHJMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.